CID 78064050

描述

CID 78064050 is a unique compound registered in the PubChem database, a globally recognized repository for chemical structures and biological activities. Based on methodologies outlined in the evidence, this compound can be inferred to have undergone characterization via techniques like mass spectrometry (MS) or chromatography, which are standard for compound identification and validation . For instance, GC-MS and LC-ESI-MS are commonly used to analyze chromatographic profiles, collision cross-sections (CCS), and fragmentation patterns, as seen in studies of other CIDs like hibiscus acid (CID 6481826) and delphinidin-3-sambubioside (CID 74977035) .

属性

分子式 |

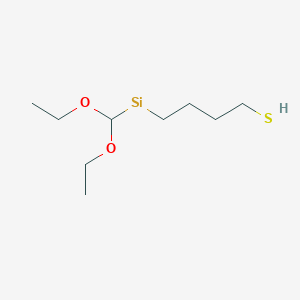

C9H20O2SSi |

|---|---|

分子量 |

220.41 g/mol |

InChI |

InChI=1S/C9H20O2SSi/c1-3-10-9(11-4-2)13-8-6-5-7-12/h9,12H,3-8H2,1-2H3 |

InChI 键 |

FALAXZABGIBPCF-UHFFFAOYSA-N |

规范 SMILES |

CCOC(OCC)[Si]CCCCS |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL typically involves the reaction of 4-bromo-1-butanethiol with diethoxymethylsilane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The silyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and amines can react with the silyl group under mild conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alkanes.

Substitution: Various substituted silyl compounds.

科学研究应用

4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL has several applications in scientific research:

Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 4-[(DIETHOXYMETHYL)SILYL]BUTANE-1-THIOL involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions, making it useful in catalysis and material science. The silyl group can undergo hydrolysis to release active species that participate in further chemical reactions .

相似化合物的比较

To contextualize CID 78064050, a comparative analysis with structurally or functionally related compounds is essential. The evidence highlights key parameters for such comparisons, including molecular weight, functional groups, biological activity, and analytical behavior (e.g., collision-induced dissociation, CID voltage dependencies) . Below is a synthesized comparison based on methodologies and data from analogous studies:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Structural Complexity: Unlike simpler phenolic acids (e.g., gallic acid, CID 370), compounds like epigallocatechin gallate (CID 65064) exhibit higher molecular weights and multifunctional groups, influencing their solubility and bioavailability . This compound’s properties may fall within this spectrum, depending on its structural features.

Studies on similar compounds emphasize the role of hydroxyl and carboxylic acid groups in radical scavenging .

Analytical Challenges : CID voltage and charged state significantly affect fragmentation patterns in MS analysis . For example, oligonucleotides require optimized CID voltages for accurate sequencing, a principle applicable to this compound’s characterization .

Recommendations :

Prioritize structural elucidation using high-resolution MS and NMR.

Explore bioactivity through in vitro assays (e.g., antioxidant, antimicrobial) to align with studies on analogous CIDs .

Address nomenclature clarity in publications to distinguish compound identifiers (CIDs) from medical acronyms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。